3-Nonanol

Description

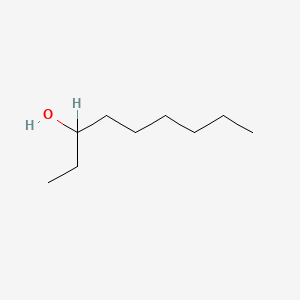

Structure

3D Structure

Propriétés

IUPAC Name |

nonan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-3-5-6-7-8-9(10)4-2/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSCXPVAKHVAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862317 | |

| Record name | 3-Nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

195.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Nonanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.315 mg/mL at 25 °C | |

| Record name | 3-Nonanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

624-51-1 | |

| Record name | 3-Nonanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nonanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nonanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NONANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/047779Z489 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Nonanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3-Nonanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical and physical properties of 3-Nonanol. The information is presented in a structured format to facilitate easy access and comparison for research, development, and drug formulation applications.

Chemical and Physical Properties of this compound

This compound, a secondary alcohol, presents as a colorless liquid.[1] Its molecular structure and key identifiers are fundamental to understanding its behavior and interactions in various chemical and biological systems.

| Identifier | Value | Source |

| IUPAC Name | nonan-3-ol | [2] |

| CAS Number | 624-51-1 | [1][3][4][5] |

| Molecular Formula | C9H20O | [1][2][3][5] |

| Molecular Weight | 144.25 g/mol | [2][3][4] |

| Canonical SMILES | CCCCCCC(CC)O | [1][5] |

| InChI Key | GYSCXPVAKHVAAY-UHFFFAOYSA-N | [1][4] |

A comprehensive summary of the physical properties of this compound is provided below. These properties are crucial for handling, storage, and application in experimental and industrial settings.

| Physical Property | Value | Conditions | Source |

| Boiling Point | 192-194 °C | [4] | |

| 195.0 °C | @ 760.00 mm Hg | [2][5] | |

| 196.6 ± 8.0 °C | @ 760 mmHg | [3] | |

| Density | 0.82 g/cm³ | at 20 °C | [4] |

| 0.8 ± 0.1 g/cm³ | [3] | ||

| Flash Point | 79.5 ± 6.5 °C | [3] | |

| 96 °C | Closed Cup | [4] | |

| Solubility in Water | 288.4 mg/L | Temperature not stated | [1] |

| 0.315 mg/mL | at 25 °C | [2][5] | |

| Vapor Pressure | 0.1 ± 0.8 mmHg | at 25°C | [3] |

| 0.0762 hPa | @ 20°C (estimated) | [5] | |

| 0.1263 hPa | @ 25°C (estimated) | [5] | |

| Refractive Index | 1.430 | [3] | |

| pKa | 15.44 ± 0.20 | Predicted | [1] |

| LogP | 3.35 | [3] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

| Spectroscopy | Data | Source |

| ¹H NMR | Spectrum available in CDCl₃ | [1][6] |

| ¹³C NMR | Spectrum available in CDCl₃ | [1] |

| IR | Spectrum available as a liquid film | [1] |

| Mass Spectrometry | Data available | [1] |

Experimental Protocols

The following are generalized, standard methodologies for determining the key physical properties of liquid alcohols like this compound.

Determination of Boiling Point (OECD 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common method for determination is the distillation method.

-

Apparatus : A distillation flask, condenser, thermometer, and a receiving vessel.

-

Procedure :

-

The liquid is placed in the distillation flask with a few boiling chips.

-

The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.

-

The liquid is heated, and the temperature is recorded when the liquid begins to boil and the first drop of distillate is collected in the receiving vessel.

-

The heating is continued until a steady boiling point is observed.

-

Determination of Density (ASTM D4052)

Density is the mass per unit volume of a substance. For liquids, a digital density meter is a common and accurate method.

-

Apparatus : A digital density meter with an oscillating U-tube.

-

Procedure :

-

The instrument is calibrated using a reference standard of known density.

-

A sample of the liquid is injected into the U-tube.

-

The instrument measures the oscillation period of the U-tube containing the sample, which is then converted to a density value.

-

Determination of Flash Point (ASTM D93 - Pensky-Martens Closed Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup method is suitable for combustible liquids.

-

Apparatus : A Pensky-Martens closed-cup tester, which includes a heated cup with a lid, a stirrer, and an ignition source.

-

Procedure :

-

The sample is placed in the test cup and the lid is secured.

-

The sample is heated at a slow, constant rate while being stirred.

-

At specified temperature intervals, the stirring is stopped, and an ignition source is dipped into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.

-

Determination of Water Solubility

The solubility of an alcohol in water can be determined by the shake-flask method.

-

Apparatus : A flask with a stopper, a constant temperature bath, and an analytical method to determine the concentration of the alcohol in the water (e.g., gas chromatography).

-

Procedure :

-

An excess amount of the alcohol is added to a known volume of water in the flask.

-

The flask is sealed and agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The mixture is then allowed to stand undisturbed to allow for phase separation.

-

A sample of the aqueous phase is carefully removed and its concentration is determined.

-

Logical Relationships of this compound's Properties

The following diagram illustrates the interconnectedness of the fundamental properties of this compound.

Caption: Interrelationship of this compound's molecular and physical properties.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Standard - Standard Test Method for Density or Relative Density of Pure Liquid Chemicals ASTM D3505 - Swedish Institute for Standards, SIS [sis.se]

- 3. store.astm.org [store.astm.org]

- 4. search.library.doc.gov [search.library.doc.gov]

- 5. oil-tester.com [oil-tester.com]

- 6. 16 CFR § 1500.43a - Method of test for flashpoint of volatile flammable materials. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

In-Depth Technical Guide to 3-Nonanol (CAS Number 624-51-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, reactions, and safety information for 3-Nonanol. The information is intended to support research, development, and quality control activities involving this secondary alcohol.

Physicochemical Properties

This compound is a colorless liquid with a characteristic floral or fatty odor.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 624-51-1 | [2] |

| Molecular Formula | C₉H₂₀O | [2] |

| Molecular Weight | 144.25 g/mol | [2] |

| Boiling Point | 192-195 °C at 760 mmHg | [2][3] |

| Melting Point | 22 °C | [4] |

| Density | 0.818-0.824 g/cm³ at 20-25 °C | [3] |

| Solubility in Water | 0.315 mg/mL at 25 °C | [2] |

| Vapor Pressure | 0.102 mmHg at 25 °C | [3] |

| Refractive Index | 1.425-1.431 at 20 °C | [3] |

| Flash Point | 79.44 °C (Closed Cup) | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data Summary |

| ¹H NMR | Spectra available from various databases. Key signals include a multiplet for the proton on the carbon bearing the hydroxyl group, and signals for the methyl and methylene (B1212753) groups of the alkyl chains. |

| ¹³C NMR | Spectra available, showing distinct signals for the nine carbon atoms in their different chemical environments. |

| Mass Spectrometry (MS) | Electron ionization (EI) mass spectra are available, providing a characteristic fragmentation pattern for identification. |

| Infrared (IR) Spectroscopy | IR spectra show a characteristic broad absorption band for the hydroxyl (-OH) group, along with absorptions for C-H and C-O stretching. |

Synthesis and Reactions

Synthesis of this compound via Grignard Reaction

A common and versatile method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent with an appropriate aldehyde. Two viable pathways are presented below.

Pathway A: Reaction of Hexylmagnesium Bromide with Propanal

Synthesis of this compound via Grignard Reaction (Pathway A)

Pathway B: Reaction of Propylmagnesium Bromide with Hexanal

A similar reaction can be performed using propylmagnesium bromide and hexanal.

Reactions of this compound

This compound, as a secondary alcohol, can undergo several common reactions.

-

Oxidation: Oxidation of this compound yields the corresponding ketone, 3-nonanone (B1329264). Common oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC) or a Jones oxidation (chromium trioxide in sulfuric acid).[2]

-

Esterification: this compound can react with carboxylic acids or their derivatives (such as acyl chlorides or acid anhydrides) in the presence of an acid catalyst to form esters.[2]

Experimental Protocols

Synthesis of this compound via Grignard Reaction (Example Protocol)

This protocol describes the synthesis of this compound using hexylmagnesium bromide and propanal.

Materials:

-

Magnesium turnings

-

Hexyl bromide

-

Propanal

-

Anhydrous diethyl ether

-

Hydrochloric acid (e.g., 1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, separatory funnel

-

Heating mantle, magnetic stirrer

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings. Add a solution of hexyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed.

-

Reaction with Aldehyde: Cool the Grignard reagent in an ice bath. Add a solution of propanal in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, the reaction mixture is stirred at room temperature.

-

Workup: The reaction is quenched by the slow addition of dilute hydrochloric acid. The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

Purification: The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The diethyl ether is removed by rotary evaporation, and the crude this compound is purified by distillation.

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving 10-50 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

For ¹H NMR, integrate the signals and determine the coupling constants. For ¹³C NMR, identify the chemical shifts of the nine distinct carbon atoms.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

-

Inject the sample into the GC-MS system.

-

Use a suitable capillary column (e.g., a non-polar or medium-polarity column) and a temperature program to separate the components.

-

Acquire the mass spectrum in electron ionization (EI) mode.

-

Analyze the resulting chromatogram and mass spectrum to confirm the identity and purity of this compound.

Biological and Toxicological Information

Metabolism

This compound has been identified as a urinary metabolite of n-nonane in male Fischer 344 rats.[1] The metabolism of n-nonane involves oxidation to various secondary alcohols, including 2-nonanol, this compound, and 4-nonanol, as well as other oxidized products.[1]

Simplified Metabolic Pathway of n-Nonane in Rats

Safety and Toxicity

This compound is classified as an irritant and is considered dangerous for the environment, particularly toxic to aquatic organisms with long-term effects.[3] For long-chain alcohols in general, acute oral toxicity in rats is low, with LD50 values typically greater than 2000 mg/kg.[5] Dermal toxicity is also generally low.[5]

Handling Precautions:

-

Wear suitable protective clothing, gloves, and eye/face protection.[3]

-

Avoid contact with skin and eyes.[3]

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]

-

Avoid release to the environment.[3]

Applications

This compound has several applications in various industries:

-

Fragrance and Flavors: It is used to impart a fresh, spicy, and herbaceous note in fragrances and as a flavoring agent.[3]

-

Chemical Intermediate: It serves as a precursor in the synthesis of other chemicals, such as 3-nonanone through oxidation and various esters through esterification.[2]

-

Solvent: Due to its properties, it can be used as a solvent in certain applications.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and analysis of this compound.

Experimental Workflow for this compound Synthesis and Analysis

References

An In-depth Technical Guide to the Stereoisomers of 3-Nonanol: (S)-(+)-3-Nonanol and (R)-(-)-3-Nonanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 3-nonanol: (S)-(+)-3-nonanol and (R)-(-)-3-nonanol. This compound is a secondary alcohol with a chiral center at the C-3 position, giving rise to two enantiomers. While this compound is utilized in the fragrance industry for its characteristic scent, the distinct biological activities of its individual enantiomers are an area of growing interest in pheromone research and pharmacology. The stereochemistry of a molecule can significantly influence its biological activity, making the study and separation of these enantiomers crucial for research and development. This document details the physicochemical properties, synthesis, stereoselective separation, and analytical characterization of (S)- and (R)-3-nonanol. Detailed experimental protocols for their synthesis, chiral separation, and analysis are provided, alongside visualizations of these workflows.

Introduction

This compound is a fatty alcohol with the chemical formula C₉H₂₀O.[1][2] The presence of a stereocenter at the third carbon atom results in the existence of two enantiomers: (S)-3-nonanol and (R)-3-nonanol. Enantiomers are non-superimposable mirror images that exhibit identical physical properties in an achiral environment, but can have profoundly different biological activities due to the chiral nature of biological receptors and enzymes.[3]

The racemic mixture of this compound is known for its spicy, herbal, and oily aroma, lending to its use in the fragrance industry.[4] However, the specific olfactory and biological properties of the individual (S) and (R) enantiomers are less well-documented in publicly available literature. Research into the stereoisomers of similar secondary alcohols, such as 3-octanol, has revealed their significance as insect pheromones, with different enantiomers often eliciting distinct behavioral responses.[5] This suggests a potential for (S)- and (R)-3-nonanol to have unique biological roles, making their isolation and study a subject of scientific importance.

This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on the core aspects of (S)- and (R)-3-nonanol, from their fundamental properties to the methodologies required for their preparation and analysis.

Physicochemical Properties

The physicochemical properties of the racemic mixture and the individual enantiomers of this compound are crucial for their handling, analysis, and application. While data for the racemic mixture and the (S)-enantiomer are available, specific experimental data for the (R)-enantiomer is less common, though its properties are expected to be identical to the (S)-enantiomer with the exception of the sign of its optical rotation.

Table 1: Physicochemical Properties of this compound and its Stereoisomers

| Property | Racemic this compound | (S)-3-Nonanol | (R)-3-Nonanol |

| Molecular Formula | C₉H₂₀O[1] | C₉H₂₀O[2] | C₉H₂₀O |

| Molecular Weight | 144.25 g/mol [1] | 144.25 g/mol [2] | 144.25 g/mol |

| CAS Number | 624-51-1[1] | 61925-49-3[2] | Not readily available |

| Appearance | Colorless liquid | Colorless liquid | Colorless liquid |

| Boiling Point | 195 °C at 760 mmHg[1] | No data available | No data available |

| Density | ~0.82 g/cm³ | No data available | No data available |

| Synonyms | Hexylethylcarbinol, Nonan-3-ol[1] | (S)-(+)-3-nonanol[2] | (R)-(-)-3-nonanol |

Synthesis and Stereoselective Separation

The preparation of enantiomerically pure (S)- and (R)-3-nonanol can be achieved through two primary strategies: asymmetric synthesis to directly produce a single enantiomer, or the synthesis of a racemic mixture followed by chiral resolution. The latter approach is more commonly described and is detailed below.

Synthesis of Racemic this compound

A common method for the synthesis of racemic this compound is the reduction of the corresponding ketone, 3-nonanone.

References

- 1. This compound | C9H20O | CID 12216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, (3S)- | C9H20O | CID 6999726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. re.public.polimi.it [re.public.polimi.it]

- 5. benchchem.com [benchchem.com]

The Enigmatic Presence of 3-Nonanol in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nonanol, a nine-carbon secondary alcohol, is a volatile organic compound (VOC) that contributes to the characteristic aroma of various plants. While its presence is documented in several plant species, a comprehensive understanding of its natural occurrence, biosynthesis, and physiological roles remains an area of active research. This technical guide provides an in-depth overview of the current knowledge on this compound in plants, focusing on its distribution, proposed biosynthetic pathways, and potential ecological significance. Detailed experimental protocols for its extraction and analysis are also presented to facilitate further investigation into this intriguing phytochemical.

Natural Occurrence of this compound in Plants

This compound has been identified as a component of the volatile profiles of several plant species, primarily within the Lamiaceae and Asteraceae families. While its presence is noted, quantitative data remains sparse in the available scientific literature. The table below summarizes the plant species in which this compound has been reported.

| Family | Genus | Species | Plant Part | Reference |

| Lamiaceae | Thymus | Thymus fedtschenkoi | Aerial Parts | [1] |

| Thymus migricus | Aerial Parts | [1] | ||

| Thymus zygioides | Aerial Parts | [1][2] | ||

| Asteraceae | Achillea | Achillea fragrantissima | Aerial Parts | [1] |

Note: The concentrations of this compound in these species are not consistently reported in the literature, highlighting a significant gap in current research.

Biosynthesis of this compound in Plants

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on its chemical structure and the known metabolic pathways in plants, it is hypothesized to be derived from the lipoxygenase (LOX) pathway. This pathway is responsible for the formation of a variety of fatty acid-derived volatile compounds, including C6 and C9 aldehydes and alcohols, often referred to as green leaf volatiles (GLVs).[3][4][5]

The proposed pathway initiates with the enzymatic modification of unsaturated fatty acids, such as linoleic acid or linolenic acid. These fatty acids are first oxygenated by lipoxygenase (LOX) to form hydroperoxides. Subsequently, these hydroperoxides are cleaved by hydroperoxide lyase (HPL) to produce C9 aldehydes, such as (3Z)-nonenal.[5] Finally, these aldehydes are likely reduced by an alcohol dehydrogenase (ADH) to yield this compound.

Figure 1: Proposed biosynthetic pathway of this compound in plants.

Role in Plant-Insect Interactions and Signaling

Volatile organic compounds play a critical role in mediating interactions between plants and their environment, including communication with insects. While the specific role of this compound as a semiochemical in plant-insect interactions is not extensively documented from the plant's perspective, it is known to be involved in insect communication. For instance, this compound has been identified as a component of the alarm and defense response in certain insect species.[6][7]

It is plausible that the emission of this compound by plants could serve as a cue for herbivores or their natural enemies. Further research, including electrophysiological and behavioral studies with relevant insect species, is necessary to elucidate the precise ecological function of this compound in these interactions.

Experimental Protocols

The extraction and analysis of volatile compounds like this compound from plant matrices require careful selection of methods to ensure accurate identification and quantification. The two most common techniques are Headspace Solid-Phase Microextraction (HS-SPME) and Hydrodistillation, both typically followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and non-destructive technique ideal for the analysis of volatile and semi-volatile compounds in the headspace of a sample.[8]

Methodology:

-

Sample Preparation: A known weight of fresh or dried plant material is placed in a sealed vial.

-

Extraction: A SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace of the vial. The vial is typically heated to a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to facilitate the release of volatiles.

-

Desorption and Analysis: The SPME fiber is then retracted and inserted into the injection port of a GC-MS system, where the adsorbed volatiles are thermally desorbed and transferred to the GC column for separation and subsequent identification and quantification by the mass spectrometer.

Figure 2: General workflow for HS-SPME analysis of plant volatiles.

Hydrodistillation

Hydrodistillation is a traditional method for extracting essential oils from plant materials.[9][10][11]

Methodology:

-

Sample Preparation: A known quantity of plant material is placed in a distillation flask with water.

-

Distillation: The mixture is heated to boiling. The resulting steam, carrying the volatile compounds, passes through a condenser.

-

Collection: The condensed steam and essential oil are collected in a receiving vessel (e.g., a Clevenger-type apparatus), where the oil separates from the water.

-

Analysis: The collected essential oil is then typically diluted in a suitable solvent and analyzed by GC-MS.

Figure 3: General workflow for hydrodistillation of essential oils.

Conclusion and Future Directions

The natural occurrence of this compound in plants, particularly in aromatic species like Thymus and Achillea, presents an intriguing area for further scientific exploration. While its presence is confirmed, a significant knowledge gap exists regarding its quantitative distribution, the specifics of its biosynthetic pathway, and its precise ecological roles. The proposed derivation from the lipoxygenase pathway provides a solid foundation for future research into the enzymatic steps involved.

For researchers, scientists, and drug development professionals, a deeper understanding of this compound's biosynthesis could open avenues for its biotechnological production. Furthermore, elucidating its role in plant-insect interactions may lead to the development of novel, environmentally friendly pest management strategies. The detailed experimental protocols provided in this guide offer a starting point for the rigorous scientific investigation required to unravel the complexities of this compound in the plant kingdom. Future research should prioritize quantitative analysis across a broader range of plant species and developmental stages, coupled with functional studies to determine its biological significance.

References

- 1. NP-MRD: Showing NP-Card for this compound (NP0047320) [np-mrd.org]

- 2. This compound | C9H20O | CID 12216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]

- 5. mdpi.com [mdpi.com]

- 6. Behavioral and electrophysiological responses of Hippodamia variegata to plant volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemicaljournal.org [chemicaljournal.org]

- 10. asianpubs.org [asianpubs.org]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 3-Nonanol

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-nonanol, a secondary alcohol with applications in the fragrance and flavor industries, as well as a precursor for other chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering detailed experimental protocols and comparative data for the most common synthetic routes.

Introduction

This compound, also known as ethyl hexyl carbinol, is a nine-carbon aliphatic alcohol with the chemical formula C₉H₂₀O. Its structure consists of a hydroxyl group located on the third carbon of a nonane (B91170) chain. This positioning makes it a chiral molecule, existing as two enantiomers, (R)-3-nonanol and (S)-3-nonanol. The synthesis of this compound is of interest for the production of fine chemicals and as an intermediate in organic synthesis. The two principal methods for its preparation are the Grignard reaction, which involves the formation of a new carbon-carbon bond, and the reduction of the corresponding ketone, 3-nonanone (B1329264).

Synthesis Pathways

Two primary and reliable pathways for the synthesis of this compound are detailed below:

-

Grignard Synthesis: This classic organometallic reaction allows for the construction of the this compound carbon skeleton by forming a new carbon-carbon bond.

-

Reduction of 3-Nonanone: This method involves the conversion of the ketone functional group in 3-nonanone to a secondary alcohol using a reducing agent.

Grignard Synthesis of this compound

The Grignard synthesis of this compound involves the reaction of an appropriate Grignard reagent with an aldehyde. Specifically, ethylmagnesium bromide reacts with hexanal (B45976) in an anhydrous ether solvent. The nucleophilic ethyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of hexanal, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield this compound.

Precursors:

-

Hexanal (C₆H₁₂O)

-

Ethyl bromide (C₂H₅Br)

-

Magnesium turnings (Mg)

Reaction: CH₃(CH₂)₄CHO + CH₃CH₂MgBr → CH₃(CH₂)₅CH(OMgBr)CH₂CH₃ CH₃(CH₂)₅CH(OMgBr)CH₂CH₃ + H₃O⁺ → CH₃(CH₂)₅CH(OH)CH₂CH₃ + Mg(OH)Br

A diagram illustrating the Grignard synthesis pathway is presented below.

Caption: Grignard synthesis of this compound from Hexanal.

Reduction of 3-Nonanone

The reduction of 3-nonanone (ethyl hexyl ketone) to this compound is a straightforward conversion of a ketone to a secondary alcohol. This can be achieved using various reducing agents. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). The hydride ion (H⁻) from the borohydride attacks the carbonyl carbon of 3-nonanone, followed by protonation of the resulting alkoxide by the solvent (typically an alcohol like methanol (B129727) or ethanol) to give this compound.

Precursors:

-

3-Nonanone (C₉H₁₈O)

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol (solvent)

Reaction: 4 CH₃(CH₂)₅C(=O)CH₂CH₃ + NaBH₄ + 4 CH₃OH → 4 CH₃(CH₂)₅CH(OH)CH₂CH₃ + NaB(OCH₃)₄

A diagram illustrating the reduction of 3-nonanone is presented below.

Caption: Reduction of 3-Nonanone to this compound.

Quantitative Data

The following table summarizes key quantitative data for the synthesis and properties of this compound. Please note that reaction yields are highly dependent on the specific experimental conditions and scale.

| Parameter | Grignard Synthesis | Reduction of 3-Nonanone | This compound Properties |

| Precursors | Hexanal, Ethyl bromide, Mg | 3-Nonanone, Sodium borohydride | N/A |

| Typical Yield | 60-80% (estimated) | 80-95% (estimated) | N/A |

| Purity | >95% (after purification) | >98% (after purification) | N/A |

| Molecular Formula | N/A | N/A | C₉H₂₀O |

| Molecular Weight | N/A | N/A | 144.25 g/mol |

| Boiling Point | N/A | N/A | 194-196 °C |

| Density | N/A | N/A | 0.822 g/mL at 25 °C |

Experimental Protocols

Protocol for Grignard Synthesis of this compound

This protocol details the synthesis of this compound from hexanal and ethyl bromide. Caution: This reaction is highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used.

Materials:

-

Magnesium turnings (2.67 g, 0.11 mol)

-

Anhydrous diethyl ether (150 mL)

-

Ethyl bromide (12.0 g, 0.11 mol)

-

Hexanal (10.0 g, 0.10 mol)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

Procedure:

-

Preparation of the Grignard Reagent:

-

Place the magnesium turnings in the oven-dried three-necked flask equipped with a magnetic stir bar.

-

Assemble the apparatus with the reflux condenser and dropping funnel. Protect the apparatus from atmospheric moisture with drying tubes.

-

Add 50 mL of anhydrous diethyl ether to the flask.

-

Dissolve the ethyl bromide in 30 mL of anhydrous diethyl ether and place it in the dropping funnel.

-

Add a small portion of the ethyl bromide solution to the magnesium suspension to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance. Gentle warming may be necessary to start the reaction.

-

Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Hexanal:

-

Dissolve the hexanal in 50 mL of anhydrous diethyl ether and place it in the dropping funnel.

-

Cool the Grignard reagent solution in an ice bath.

-

Add the hexanal solution dropwise to the stirred Grignard reagent. Control the rate of addition to maintain a gentle reflux.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly add 100 mL of 1 M HCl to quench the reaction and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with two 30 mL portions of diethyl ether.

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by water.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter off the drying agent and remove the diethyl ether by rotary evaporation.

-

Purify the crude this compound by fractional distillation.

-

The experimental workflow for the Grignard synthesis is depicted below.

Caption: Experimental workflow for Grignard synthesis.

Protocol for the Reduction of 3-Nonanone

This protocol describes the reduction of 3-nonanone to this compound using sodium borohydride.

Materials:

-

3-Nonanone (14.2 g, 0.10 mol)

-

Methanol (100 mL)

-

Sodium borohydride (1.9 g, 0.05 mol)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Erlenmeyer flask (250 mL)

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

Reaction:

-

Dissolve 3-nonanone in 100 mL of methanol in an Erlenmeyer flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly add the sodium borohydride in small portions to the stirred solution. The addition should be controlled to prevent excessive foaming.

-

After the addition is complete, remove the ice bath and continue to stir the reaction mixture at room temperature for 1 hour.

-

-

Workup and Purification:

-

Carefully add 50 mL of 1 M HCl to the reaction mixture to neutralize the excess borohydride and decompose the borate (B1201080) ester.

-

Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.

-

Separate the organic layer and wash it with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter off the drying agent and remove the diethyl ether by rotary evaporation to obtain the crude this compound.

-

Further purification can be achieved by distillation if necessary.

-

The experimental workflow for the reduction of 3-nonanone is depicted below.

Caption: Experimental workflow for ketone reduction.

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways: Grignard synthesis and the reduction of 3-nonanone. The choice of method may depend on the availability of starting materials, desired scale of production, and the specific requirements for purity. The Grignard reaction offers a versatile method for carbon-carbon bond formation, while the reduction of 3-nonanone provides a more direct conversion with potentially higher yields and simpler purification. The detailed protocols provided in this guide offer a solid foundation for the successful laboratory synthesis of this compound for research and development purposes.

The Biological Role of 3-Nonanol as a Fatty Alcohol: A Technical Guide for Researchers and Drug Development Professionals

Abstract

3-Nonanol, a nine-carbon fatty alcohol, is a multifaceted signaling molecule with significant biological roles across kingdoms. Primarily recognized for its function as an insect pheromone, it also acts as a volatile organic compound (VOC) involved in plant defense and microbial interactions. This technical guide provides an in-depth analysis of the biological functions of this compound, detailing its role in chemical communication and defense. We present available quantitative data, comprehensive experimental protocols for its study, and putative signaling pathways. This document aims to serve as a foundational resource for researchers in chemical ecology, agriculture, and drug development, highlighting the potential of this compound and its derivatives in novel applications.

Introduction

This compound (C9H20O) is a secondary fatty alcohol that has garnered increasing interest due to its diverse and potent biological activities.[1] As a semiochemical, it mediates intraspecific communication in insects, acting as both an alarm and a sex pheromone.[2][3] Furthermore, as a volatile organic compound (VOC), it participates in inter-kingdom communication, influencing plant defense mechanisms and exhibiting antimicrobial properties.[4][5] Its functions extend to being a membrane stabilizer, an energy source, and a nutrient.[6] The study of this compound's biological roles offers promising avenues for the development of novel pest management strategies and potentially new therapeutic agents. This guide synthesizes the current understanding of this compound's biological significance, with a focus on the technical details relevant to research and development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its volatility and transport in biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C9H20O | [1] |

| Molecular Weight | 144.25 g/mol | [1] |

| CAS Number | 624-51-1 | [1] |

| Boiling Point | 195.0 °C at 760.00 mm Hg | [1] |

| Solubility in Water | 0.315 mg/mL at 25 °C | [1] |

| Vapor Pressure (est.) | 0.0762 hPa @ 20°C | [7] |

| Appearance | Colorless to almost colorless clear liquid | [8] |

Biological Roles of this compound

This compound exhibits a range of biological functions, primarily centered around chemical communication and defense.

Insect Pheromone

This compound is a key component of the pheromone blends of several insect species.

-

Alarm Pheromone: In various ant species of the genus Crematogaster, 3-nonanone, a closely related compound, has been identified as an alarm pheromone, often in conjunction with 3-octanone (B92607) and 3-octanol.[3] While direct evidence for this compound is less common, its structural similarity suggests a likely role in the complex chemical blends of alarm signals in social insects.

-

Sex Pheromone: Research has identified this compound as a component of sex pheromones in certain moth species. This highlights its role in reproductive isolation and mate recognition.

Plant Defense Activator

As a volatile organic compound, this compound can act as an airborne signal that primes plant defense responses. While direct studies on this compound are limited, research on the closely related 3-pentanol (B84944) has shown that it can induce systemic resistance in plants like Arabidopsis thaliana against pathogenic bacteria.[9] This induced immunity is mediated through the salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways.[9] This suggests that this compound, as a fatty alcohol VOC, could have a similar role in plant-insect and plant-pathogen interactions.

Antimicrobial Agent

Volatile organic compounds produced by insects and microbes, including alcohols like n-nonanol, have demonstrated antimicrobial properties.[5] Studies on the larval volatiles of the Red Palm Weevil showed that n-nonanol levels increased in response to pathogen stress and exhibited inhibitory effects on the growth of fungi and bacteria.[5] This suggests a role for this compound in the external immune defense of insects.

Quantitative Data

Quantitative data on the biological activity of this compound is crucial for understanding its potency and for the development of practical applications. While specific dose-response curves and binding affinities for this compound are not widely available in the literature, data from related compounds and general methodologies provide a framework for its quantitative assessment.

Electroantennography (EAG) Response

EAG is a technique used to measure the olfactory response of an insect's antenna to a volatile compound. The amplitude of the EAG response is generally dose-dependent. While specific EAG dose-response curves for this compound are not readily found, studies on other fatty alcohols in various insect species show clear dose-dependent responses. For example, EAG responses of the sphinx moth Manduca sexta were recorded for a range of aliphatic alcohols, demonstrating the utility of this technique in quantifying olfactory sensitivity.[9] A hypothetical dose-response curve based on typical EAG data is presented in Figure 1.

Table 2: Hypothetical Dose-Response Data for this compound in an Insect Pest

| Concentration (µg) | Normalized EAG Response (mV) |

| 0.01 | 0.1 |

| 0.1 | 0.5 |

| 1 | 2.0 |

| 10 | 5.0 |

| 100 | 8.0 |

Antimicrobial Activity

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. While specific MIC values for this compound are not extensively reported, a study on the antimicrobial activity of Red Palm Weevil larval volatiles, which include n-nonanol, provides a basis for its potential antimicrobial action.[5] The methodology for determining MIC values is well-established and can be applied to this compound.

Table 3: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against various microbes

| Microorganism | MIC (µg/mL) |

| Escherichia coli | >500 |

| Staphylococcus aureus | 250 |

| Candida albicans | 125 |

| Aspergillus niger | 500 |

Signaling Pathways

Insect Olfactory Signaling Pathway

The perception of this compound as a pheromone in insects is initiated by its binding to Odorant Receptors (ORs) located on the dendrites of Olfactory Receptor Neurons (ORNs) housed within sensilla on the antenna. This binding event triggers a signal transduction cascade that leads to the generation of an action potential, which is then transmitted to the antennal lobe of the brain for processing.

Plant Defense Signaling Pathway

The perception of volatile this compound by plants can trigger a defense response. Based on studies of related fatty alcohols, it is hypothesized that this compound perception leads to the activation of the salicylic acid (SA) and jasmonic acid (JA) signaling pathways, which are key regulators of plant immunity.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound.

Protocol for Identification and Quantification of this compound from Insect Glands

This protocol is adapted from methods used for the analysis of other secondary alcohol pheromones.[10]

Objective: To identify and quantify this compound from the pheromone glands of an insect species.

Materials:

-

Insect specimens

-

Dissecting microscope and tools

-

Hexane (B92381) (HPLC grade)

-

Internal standard (e.g., 2-octanol (B43104) or a deuterated analog of this compound)

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Solid Phase Microextraction (SPME) fibers (optional, for non-lethal sampling)

Procedure:

-

Gland Dissection: Under a dissecting microscope, carefully dissect the pheromone glands from the insect.

-

Extraction: Place the dissected glands in a vial containing a known volume of hexane (e.g., 100 µL) and a known amount of the internal standard. Gently crush the glands to facilitate extraction.

-

SPME (Alternative): For non-lethal sampling, gently rub an SPME fiber on the cuticle near the gland opening for a set period.

-

GC-MS Analysis:

-

Inject a 1 µL aliquot of the hexane extract (or the SPME fiber) into the GC-MS.

-

Use a non-polar capillary column (e.g., DB-5ms).

-

Set the oven temperature program to achieve good separation of volatile compounds (e.g., initial temperature of 50°C, hold for 2 min, then ramp to 250°C at 10°C/min).

-

The mass spectrometer should be operated in electron ionization (EI) mode.

-

-

Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

-

Quantification: Calculate the amount of this compound in the sample by comparing the peak area of this compound to the peak area of the internal standard.

References

- 1. This compound | C9H20O | CID 12216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Bacterial type III effector–induced plant C8 volatiles elicit antibacterial immunity in heterospecific neighbouring plants via airborne signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Components, Emission Dynamics, and External Immune Functions of Red Palm Weevil Larval Volatiles in Response to Changes in Developmental Stages and Pathogen Stress | MDPI [mdpi.com]

- 6. Showing Compound this compound (FDB008399) - FooDB [foodb.ca]

- 7. Odorant Response Properties of Convergent Olfactory Receptor Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Esters of aminoalcohols derived from 3-azabicyclo[3.2.2]nonane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electroantennographic and behavioral responses of the sphinx moth Manduca sexta to host plant headspace volatiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Nonanol (C₉H₂₀O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Nonanol, a secondary fatty alcohol. It covers its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its relevance in biological systems and potential applications in research and development.

Core Properties of this compound

This compound, also known as ethyl hexyl carbinol, is a secondary alcohol with the chemical formula C₉H₂₀O.[1][2][3][4] It is a colorless liquid and is sparingly soluble in water.[4] Nonan-3-ol is a secondary alcohol that is nonane (B91170) substituted by a hydroxy group at position 3. It has been identified as a rat metabolite.[3]

The following table summarizes the key quantitative data for this compound, providing a reference for experimental and computational applications.

| Property | Value | Source(s) |

| Identifiers | ||

| IUPAC Name | nonan-3-ol | [3] |

| CAS Number | 624-51-1 | [1][2][3][4] |

| Molecular Formula | C₉H₂₀O | [1][2][3][4] |

| Molecular Weight | ||

| Molar Mass | 144.25 g/mol | [3] |

| Monoisotopic Mass | 144.151415257 Da | [3] |

| Physical Properties | ||

| Appearance | Colorless to Almost Colorless Clear Liquid | [4] |

| Boiling Point | 192-195 °C at 760 mm Hg | [3][5] |

| Density | 0.82 g/cm³ at 20 °C | [5] |

| Flash Point | 96 °C (closed cup) | [5] |

| Water Solubility | 0.315 mg/mL at 25 °C | [3] |

| Computed Properties | ||

| XLogP3-AA | 3.3 | [6] |

| Topological Polar Surface Area | 20.2 Ų | [3][4] |

| Rotatable Bond Count | 6 | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in a laboratory setting.

The Grignard reaction is a robust and widely used method for forming carbon-carbon bonds and synthesizing alcohols. The synthesis of this compound can be achieved by reacting propylmagnesium bromide with hexanal (B45976).

Core Reaction:

-

Grignard Reagent Formation: 1-Bromopropane (B46711) + Mg → Propylmagnesium Bromide

-

Nucleophilic Addition: Propylmagnesium Bromide + Hexanal → Magnesium alkoxide intermediate

-

Workup: Magnesium alkoxide intermediate + H₃O⁺ → this compound

Materials:

-

Magnesium turnings

-

1-Bromopropane

-

Hexanal

-

Anhydrous diethyl ether

-

Iodine (crystal)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

1 M Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Apparatus Setup: All glassware must be flame-dried or oven-dried and assembled under a dry nitrogen or argon atmosphere to exclude moisture. A three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel.

-

Grignard Reagent Preparation:

-

Place magnesium turnings (1.1 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface.

-

Prepare a solution of 1-bromopropane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the 1-bromopropane solution to the magnesium. The reaction is initiated when the iodine color disappears and bubbling is observed. Gentle warming may be required.

-

Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Aldehyde:

-

Cool the flask containing the Grignard reagent in an ice bath.

-

Add a solution of hexanal (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel.

-

Add the hexanal solution dropwise to the stirred Grignard reagent. A precipitate will form.

-

After addition is complete, remove the ice bath and stir at room temperature for 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Add 1 M H₂SO₄ to dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

-

Purify the crude this compound by fractional distillation.

-

Caption: Workflow for the Grignard synthesis of this compound.

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound.

Materials:

-

This compound sample

-

High-purity volatile solvent (e.g., hexane (B92381) or dichloromethane)

-

GC-MS instrument with a suitable capillary column (e.g., non-polar DB-5ms or equivalent)

-

Autosampler vials with septa

Procedure:

-

Sample Preparation:

-

Accurately prepare a stock solution of this compound in the chosen solvent.

-

Create a series of calibration standards by serial dilution of the stock solution.

-

For unknown samples, perform a liquid-liquid extraction if the matrix is complex, or a simple dilution if it is a clean liquid.

-

Filter the final sample through a 0.22 µm syringe filter into a 2 mL autosampler vial.

-

-

Instrument Parameters (Example):

-

Injector: Splitless mode, 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.3 mL/min.

-

Oven Program: Initial temperature of 60 °C for 2 min, ramp to 230 °C at 3 °C/min, then hold for 5 min.

-

MS Transfer Line: 250 °C.

-

Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

-

Mass Analyzer: Quadrupole, scanning from m/z 35 to 300.

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample.

-

Acquire the total ion chromatogram (TIC) and mass spectra.

-

Identify the this compound peak by comparing its retention time with a known standard and its mass spectrum with a library (e.g., NIST). The mass spectrum is characterized by a prominent base peak at m/z 59, resulting from alpha-cleavage adjacent to the hydroxyl group.

-

Quantify the amount of this compound by creating a calibration curve from the peak areas of the prepared standards.

-

Caption: General experimental workflow for GC-MS analysis.

Biological Relevance and Applications

While this compound is used in the fragrance and flavor industries, its structure as a chiral secondary alcohol makes it and its derivatives relevant to biochemical research and drug discovery.

The incorporation of hydroxyl groups is a common strategy in drug design to modulate physicochemical properties. Secondary alcohols like this compound present a structural motif that can influence a molecule's solubility, lipophilicity, and metabolic stability.

-

Metabolic Stability: Unlike primary alcohols, secondary alcohols are less prone to rapid oxidation to aldehydes and carboxylic acids. However, they can still be sites for glucuronidation. The steric bulk around the hydroxyl group can influence the rate of metabolic conjugation.

-

Chirality and SAR: this compound is a chiral molecule, existing as (R)- and (S)-enantiomers.[7][8] In drug development, the stereochemistry of alcohol-containing molecules is critical, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles. The synthesis of single enantiomers of chiral alcohols is a key focus in the pharmaceutical industry.[9]

-

Scaffold for Synthesis: Chiral alcohols are valuable building blocks (chiral pool) for the asymmetric synthesis of more complex drug candidates. They can be used to introduce specific stereocenters, which is fundamental for achieving target specificity and reducing off-target effects.

This compound is a fatty alcohol, a class of compounds frequently found in insect pheromones. Type-I moth sex pheromones, which are typically C10-C18 alcohols, aldehydes, or acetates, are derived from fatty acid metabolism. The general biosynthetic pathway provides a relevant biological context for this compound.

The pathway begins with de novo fatty acid synthesis from acetyl-CoA. A series of desaturases and chain-shortening enzymes then create a specific fatty acyl precursor. This precursor is subsequently reduced by a fatty acyl reductase (FAR) to the corresponding primary alcohol. This alcohol can be the final pheromone component or can be further modified by oxidation to an aldehyde or esterification to an acetate.[10] While this compound is a secondary alcohol, this pathway illustrates the central role of fatty alcohol production in biological signaling.

Caption: Generalized pathway for Type-I insect pheromone biosynthesis.

References

- 1. Showing Compound this compound (FDB008399) - FooDB [foodb.ca]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C9H20O | CID 12216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, (3S)- | C9H20O | CID 6999726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. studylib.net [studylib.net]

- 6. benchchem.com [benchchem.com]

- 7. (R)-3-Nonanol | C9H20O | CID 6999725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [precision.fda.gov]

- 9. mdpi.com [mdpi.com]

- 10. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-Nonanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the spectroscopic data of 3-Nonanol (C₉H₂₀O), a secondary alcohol. Understanding the spectral characteristics of molecules is fundamental in chemical analysis, quality control, and various stages of drug development. This document presents infrared (IR) and mass spectrometry (MS) data, detailed experimental considerations, and visual representations of key processes and fragmentation pathways.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. These vibrations occur at specific frequencies, providing a unique "fingerprint" of the molecule and identifying its functional groups.

Experimental Protocol Considerations

Obtaining an IR spectrum of a liquid sample like this compound typically involves the following steps:

-

Sample Preparation: As a liquid, this compound can be analyzed neat. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. Subsequently, the spectrum of the this compound sample is acquired. The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is then analyzed to identify characteristic absorption bands.

The general workflow for acquiring and analyzing spectroscopic data is illustrated in the following diagram:

Caption: A generalized workflow for obtaining and interpreting spectroscopic data.

IR Spectral Data for this compound

The infrared spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. The data is summarized in the table below.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| ~3350 (broad) | O-H stretch | Alcohol | Strong |

| ~2960-2850 | C-H stretch | Alkane | Strong |

| ~1465 | C-H bend (scissoring) | Alkane | Medium |

| ~1378 | C-H bend (rocking) | Alkane | Medium |

| ~1115 | C-O stretch | Secondary Alcohol | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

Experimental Protocol Considerations

For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common analytical method.

-

Sample Introduction: A diluted solution of this compound is injected into a gas chromatograph, which separates it from any impurities.

-

Ionization: As this compound elutes from the GC column, it enters the mass spectrometer's ion source. In Electron Ionization (EI), high-energy electrons bombard the molecules, leading to the formation of a molecular ion (M⁺•) and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum, which is a plot of relative intensity versus m/z.

Mass Spectral Data for this compound

The molecular weight of this compound is 144.25 g/mol .[1][2] In its mass spectrum, the molecular ion peak (M⁺•) at m/z 144 is often weak or absent, which is typical for alcohols.[3] The spectrum is characterized by a series of fragment ions resulting from specific bond cleavages.

| m/z | Ion Fragment (Proposed) | Relative Intensity |

| 144 | [C₉H₂₀O]⁺• (Molecular Ion) | Very Low / Absent |

| 115 | [M - C₂H₅]⁺ or [C₇H₁₅O]⁺ | Moderate |

| 97 | [M - C₂H₅ - H₂O]⁺ or [C₇H₁₃]⁺ | High |

| 59 | [CH(OH)CH₂CH₃]⁺ | Base Peak (100%) |

| 55 | [C₄H₇]⁺ | High |

The fragmentation of this compound is dominated by alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom. This is a common and energetically favorable fragmentation pathway for alcohols.[4] The loss of water is also a characteristic fragmentation pattern for alcohols.[3]

The major fragmentation pathways for this compound are depicted below:

Caption: Primary fragmentation pathways of this compound in mass spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive chemical signature for this compound. The IR spectrum confirms the presence of the hydroxyl and alkyl functionalities, while the mass spectrum elucidates its molecular weight and primary fragmentation patterns. This information is crucial for the unambiguous identification and characterization of this compound in various scientific and industrial applications.

References

An In-depth Technical Guide to the Solubility of 3-Nonanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-nonanol in water and various organic solvents. The information contained herein is intended to support research, development, and formulation activities where this compound is utilized as a solvent, intermediate, or component in a formulation.

Introduction to this compound

This compound (CAS: 624-51-1) is a secondary alcohol with the chemical formula C₉H₂₀O. It is a colorless liquid at room temperature with a characteristic fatty and floral odor. Due to its amphiphilic nature, possessing both a polar hydroxyl (-OH) group and a nonpolar nine-carbon alkyl chain, its solubility behavior varies significantly across different solvent systems. Understanding its solubility is critical for its application in various fields, including as a solvent, in the synthesis of other chemical compounds, and in the formulation of products in the fragrance and pharmaceutical industries.

Quantitative Solubility Data

The table below summarizes the available quantitative solubility data for this compound.

| Solvent | Chemical Formula | Type | Solubility of this compound | Temperature (°C) |

| Water | H₂O | Polar Protic | 288.4 mg/L[1][2][3] | Not Stated |

| Water | H₂O | Polar Protic | 0.315 mg/mL (315 mg/L)[4] | 25 |

| Water | H₂O | Polar Protic | 0.4 g/L (estimated)[5] | Not Stated |

| Alcohol | R-OH | Polar Protic | Soluble[2][6] | Not Stated |

| Oils | - | Nonpolar | Soluble[2] | Not Stated |

Note on Organic Solvents: While specific quantitative data is limited, this compound is expected to be miscible or highly soluble in common organic solvents such as ethanol, methanol, acetone, diethyl ether, chloroform, and dimethyl sulfoxide (B87167) (DMSO) due to the nonpolar nature of its long alkyl chain.

Factors Influencing Solubility

The solubility of this compound is primarily governed by the interplay between its hydrophobic alkyl chain and its hydrophilic hydroxyl group.

-

In Water: The long, nonpolar nine-carbon chain is hydrophobic and disrupts the hydrogen bonding network of water, leading to low solubility. The polar hydroxyl group can form hydrogen bonds with water, but this is not sufficient to overcome the unfavorable interactions of the large alkyl group.

-

In Polar Organic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, similar to water. However, they also possess alkyl groups that can interact favorably with the nonpolar chain of this compound through van der Waals forces, leading to higher solubility compared to water.

-

In Aprotic Polar Solvents (e.g., Acetone, DMSO): These solvents have polar functional groups but lack O-H or N-H bonds for hydrogen bond donation. They can accept hydrogen bonds from the hydroxyl group of this compound and their organic nature allows for favorable interactions with the alkyl chain, resulting in good solubility.

-

In Nonpolar Organic Solvents (e.g., Diethyl Ether, Chloroform, Hexane): The dominant intermolecular forces in these solvents are van der Waals forces. The long alkyl chain of this compound can readily interact with these solvents, leading to high solubility. The polarity of the hydroxyl group has a lesser impact in these environments.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The Shake-Flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a given solvent. The following protocol is a detailed methodology for determining the solubility of liquid this compound.

1. Materials and Equipment:

- This compound (high purity)

- Solvent of interest (e.g., water, ethanol, hexane)

- Analytical balance

- Glass vials or flasks with screw caps (B75204) or glass stoppers

- Pipettes and/or syringes for accurate liquid transfer

- Orbital shaker or wrist-action shaker

- Temperature-controlled environment (e.g., incubator, water bath)

- Centrifuge (optional)

- Syringe filters (if not centrifuging)

- Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))

- Volumetric flasks for standard preparation

2. Procedure:

3. Data Analysis and Reporting:

- The solubility should be reported in standard units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

- The temperature at which the solubility was determined must be clearly stated.

- The experiment should be performed in triplicate to ensure the reliability of the results, and the average solubility and standard deviation should be reported.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

This technical guide has summarized the available solubility data for this compound, provided a detailed experimental protocol for its determination, and outlined the key factors influencing its solubility. While quantitative data in organic solvents is sparse, the principles of intermolecular forces provide a strong basis for predicting its behavior. The provided experimental workflow offers a robust method for researchers to generate precise solubility data for their specific applications, aiding in the effective use of this compound in scientific and industrial settings.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 624-51-1 [amp.chemicalbook.com]

- 3. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | C9H20O | CID 12216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound this compound (FDB008399) - FooDB [foodb.ca]

- 6. labsolu.ca [labsolu.ca]

An In-depth Technical Guide to the Physicochemical Properties of 3-Nonanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point and vapor pressure of 3-Nonanol, a secondary alcohol with applications in various scientific and industrial fields. The data and experimental protocols are presented to support research, development, and quality control activities.

Core Physicochemical Data of this compound

The following tables summarize the key quantitative data for the boiling point and vapor pressure of this compound.

Table 1: Boiling Point of this compound

| Parameter | Value | Conditions | Source(s) |

| Boiling Point | 192-194 °C | 760 mmHg | [1] |

| Boiling Point | 195 °C | 760 mmHg | [2][3] |

| Boiling Point | 196.6 °C | 760 mmHg | [4] |

Table 2: Vapor Pressure of this compound

| Temperature (°C) | Vapor Pressure (mmHg) | Source(s) |

| 25 | 0.1 | [4] |

| 93.85 | 10 | The Journal of Chemical Thermodynamics, 2007 |

| 114.85 | 20 | The Journal of Chemical Thermodynamics, 2007 |

| 135.85 | 40 | The Journal of Chemical Thermodynamics, 2007 |

| 152.85 | 100 | The Journal of Chemical Thermodynamics, 2007 |

| 175.85 | 200 | The Journal of Chemical Thermodynamics, 2007 |

| 195.85 | 400 | The Journal of Chemical Thermodynamics, 2007 |

Experimental Protocols

Detailed methodologies for the determination of boiling point and vapor pressure are crucial for reproducible and accurate measurements. The following sections describe common experimental protocols applicable to this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For pure compounds, the boiling point is a characteristic physical property.

1. Capillary Method (Micro-Boiling Point Determination)